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2-Furancarboxamide, N-3-pyridinyl-

Cat. No.: B11713979
CAS No.: 36880-64-5
M. Wt: 188.18 g/mol
InChI Key: KNLDTIUTQAWHPW-UHFFFAOYSA-N
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Description

Contextualization within Furancarboxamide Chemistry

The position of the carboxamide group on the furan (B31954) ring and the nature of the substituent on the nitrogen atom significantly impact the compound's properties. In the case of 2-Furancarboxamide, N-3-pyridinyl-, the carboxamide is attached at the 2-position of the furan ring. Research into N-aryl-2-furancarboxamides has demonstrated various synthetic methodologies, including one-pot procedures using phase transfer catalysis to facilitate the reaction between 2-furoic acid and aromatic amines. tandfonline.com These methods often aim for high yields and operational simplicity under mild conditions. tandfonline.com

Significance in Heterocyclic Compound Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. The inclusion of both a furan and a pyridine (B92270) ring in 2-Furancarboxamide, N-3-pyridinyl- makes it a significant subject of study. Pyridine, a six-membered aromatic heterocycle with one nitrogen atom, is a common scaffold in many natural products and synthetic compounds with diverse applications. nih.govyoutube.com

The combination of these two heterocyclic moieties can lead to compounds with interesting biological activities. For instance, derivatives of pyridine-3-carboxamide (B1143946) have been investigated for their potential as antibacterial and antifungal agents. acs.org Research has shown that the arrangement of the furan and pyridine rings, along with the carboxamide linker, can influence the compound's ability to interact with biological targets. jlu.edu.cn The study of such hybrid molecules contributes to the development of new therapeutic agents and functional materials.

Overview of Research Trajectories

Research involving compounds structurally related to 2-Furancarboxamide, N-3-pyridinyl- has explored various avenues, primarily focusing on their synthesis and potential applications.

Synthesis: The synthesis of N-substituted furancarboxamides and pyridinylamides is a key area of investigation. A common approach involves the coupling of a furan-2-carboxylic acid derivative with an aminopyridine. For example, the synthesis of N²,N⁵-di(pyridin-3-yl)furan-2,5-dicarboxamide has been achieved through the reaction of furan-2,5-dicarboxylic acid with 3-aminopyridine (B143674) in the presence of a coupling agent. acs.org This suggests that a probable synthetic route for 2-Furancarboxamide, N-3-pyridinyl- would involve the reaction of 2-furoyl chloride (the acid chloride of 2-furoic acid) with 3-aminopyridine. Other methodologies for amide bond formation, such as those using boric acid derivatives as catalysts, have also been explored for the synthesis of N-pyridinyl amides. acs.org

Potential Applications: While specific research on the applications of 2-Furancarboxamide, N-3-pyridinyl- is not extensively documented in publicly available literature, the broader class of furan- and pyridine-containing carboxamides has shown promise in various fields. For example, some N-(pyridin-2-yl)furan-2-carboxamide derivatives have been investigated for their biological activities. rsc.org Furthermore, pyridinecarboxamide structures are explored for their potential in agricultural applications, such as in the development of agents to combat bacterial wilt in plants. acs.org The unique combination of the furan and pyridine rings in 2-Furancarboxamide, N-3-pyridinyl- suggests that it could be a candidate for similar biological activity screenings.

Chemical and Physical Properties of a Structurally Related Isomer

PropertyValue
Molecular Weight202.21 g/mol
Exact Mass202.074227566 Da
Molecular FormulaC₁₁H₁₀N₂O₂
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area55.1 Ų
XLogP3-AA0.7

Data sourced from PubChem for CID 1087305. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B11713979 2-Furancarboxamide, N-3-pyridinyl- CAS No. 36880-64-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36880-64-5

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

N-pyridin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C10H8N2O2/c13-10(9-4-2-6-14-9)12-8-3-1-5-11-7-8/h1-7H,(H,12,13)

InChI Key

KNLDTIUTQAWHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for 2 Furancarboxamide, N 3 Pyridinyl and Its Analogues

Conventional Synthetic Approaches

Conventional methods for the synthesis of 2-Furancarboxamide, N-3-pyridinyl- and its analogues have historically relied on well-established organic reactions. These techniques are often robust and provide a reliable means of obtaining the target compounds.

Condensation Reactions

Condensation reactions represent a fundamental approach to the formation of the amide bond in 2-Furancarboxamide, N-3-pyridinyl-. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. One common strategy is the reaction between a furan-2-carboxylic acid derivative and an aminopyridine.

For instance, the condensation of furan-2-carbonyl chloride with 3-aminopyridine (B143674) in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride byproduct is a direct method for synthesizing the target molecule. These reactions are often carried out at room temperature or with gentle heating to drive the reaction to completion. The choice of solvent and base can be critical to optimize the yield and purity of the product.

Three-component condensation reactions have also been explored as an efficient route to synthesize related heterocyclic structures, such as furo[2,3-d]pyrimidines. researchgate.net These one-pot reactions can involve the condensation of aldehydes, diketones, and urea, showcasing the versatility of condensation chemistry in building complex molecular frameworks. researchgate.net

Amidation Reactions

Amidation reactions are the most direct and widely used methods for the synthesis of 2-Furancarboxamide, N-3-pyridinyl-. This approach involves the reaction of a carboxylic acid or its activated derivative with an amine.

A prevalent method is the coupling of furan-2-carboxylic acid with 3-aminopyridine using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Alternatively, the furan-2-carboxylic acid can be converted to a more reactive species, such as an acid chloride or an acid anhydride (B1165640). Furan-2-carbonyl chloride, for example, reacts readily with 3-aminopyridine to form the desired amide. mdpi.com This method, often referred to as the Schotten-Baumann reaction, is highly efficient for forming amide bonds. mdpi.com Triethylamine or pyridine (B92270) is commonly added to scavenge the HCl generated during the reaction.

The following table summarizes representative amidation reaction conditions for the synthesis of N-substituted carboxamides.

AmineCarboxylic Acid DerivativeCoupling Agent/BaseSolventYield
3-AminopyridineFuran-2-carboxylic acidEDCI, DMAPCH2Cl2-
2-AminopyridineIndole-2-carbonyl chlorideTriethylamineDMF-
2,2-Diphenylethan-1-amineFuran-2-carbonyl chlorideTrimethylamineDichloromethane-

Data compiled from various studies. nih.govmdpi.comnih.gov The yield is dependent on specific reaction conditions and is not always reported.

Derivatization Strategies for Analogues

The synthesis of analogues of 2-Furancarboxamide, N-3-pyridinyl- often involves the derivatization of the core structure or the use of substituted starting materials. These strategies allow for the exploration of the structure-activity relationship of these compounds for various applications.

One common approach is to introduce substituents onto the furan (B31954) or pyridine rings. For example, 3-methyl-N-(pyridin-3-yl)furan-2-carboxamide can be synthesized from 3-methylfuran-2-carboxylic acid and 3-aminopyridine. nih.gov Similarly, various substituted aminopyridines or furancarboxylic acids can be employed in the amidation reaction to generate a library of analogues.

Another strategy involves the modification of a pre-formed molecule. For instance, a nitro-substituted analogue can be synthesized and then the nitro group can be reduced to an amino group, which can be further functionalized. nih.gov This allows for the introduction of a wide range of functional groups at specific positions on the aromatic rings. Acylation of aminothiazolopyridine derivatives with various acyl chlorides is another example of post-synthesis derivatization to create a diverse set of amides. beilstein-journals.org

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which are structural analogues where the furan ring is replaced by a thiophene (B33073) ring, has been achieved by reacting nicotinic acid with various substituted thiophenes. mdpi.com This highlights the adaptability of the synthetic methods to create a broad spectrum of related compounds.

Advanced Synthetic Techniques

In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly synthetic methods. These advanced techniques offer several advantages over conventional approaches, including shorter reaction times, higher yields, and reduced use of hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products.

This technique has been successfully applied to the synthesis of various heterocyclic compounds, including analogues of 2-Furancarboxamide, N-3-pyridinyl-. For example, the synthesis of azaflavones and azaflavonones has been achieved through a microwave-assisted, one-pot cyclization of chalcones under solventless conditions using K-10 clay. researchgate.net Similarly, pyrano[3,2-c]quinoline-3-carboxylates have been synthesized using a microwave-assisted method. rsc.org The synthesis of 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has also been efficiently carried out using microwave irradiation, achieving high temperatures in sealed reaction vessels. mdpi.com

The following table provides examples of microwave-assisted synthesis of related heterocyclic compounds.

ProductStarting MaterialsCatalyst/SupportReaction TimeYield
2'-Azaflavonone and 3'-Azaflavonone2'-Hydroxy azachalconesK-10 clay-High
3-(Pyridin-2-yl methyl)-2'-azaflavone and 3-(Pyridin-3-yl methyl)-3'-azaflavoneSubstituted 2'-hydroxy-azachalconesSilica-supported sodium hydrogen sulphate-73-99%
Thiazolyl-pyridazinedionesMaleic anhydride, thiosemicarbazide, hydrazonoyl halidesChitosan4-8 minHigh

Data compiled from various studies. researchgate.netnih.gov Specific reaction times and yields are dependent on the specific substrates and conditions used.

Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to minimize the environmental impact of chemical processes. These approaches focus on the use of non-toxic solvents, renewable starting materials, and catalytic methods to reduce waste.

In the context of synthesizing 2-Furancarboxamide, N-3-pyridinyl- and its analogues, environmentally benign approaches include the use of water as a solvent, which is non-toxic, non-flammable, and readily available. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another green chemistry principle that can reduce solvent usage and purification steps. researchgate.net The use of natural acid catalysts in multi-component reactions also represents a green approach to synthesis. researchgate.net

The microwave-assisted synthesis of azaflavonones under solventless conditions using a clay catalyst is an excellent example of an environmentally friendly method. researchgate.net Similarly, the use of chitosan, a naturally occurring biopolymer, as a basic catalyst in the microwave-assisted synthesis of thiazolyl-pyridazinediones highlights the potential of renewable resources in catalysis. nih.gov These methods not only reduce the environmental footprint of the synthesis but can also lead to improved efficiency and cost-effectiveness.

Starting Material Derivations and Precursor Chemistry

The synthesis of 2-Furancarboxamide, N-3-pyridinyl-, also known as N-(pyridin-3-yl)furan-2-carboxamide, fundamentally involves the formation of an amide bond between a furan-2-carboxylic acid derivative and a 3-aminopyridine derivative. The precursor chemistry, therefore, centers on the preparation and activation of these two key starting materials.

The primary precursors for the target compound are 2-furoic acid and 3-aminopyridine . The synthetic strategies generally involve activating the carboxylic acid group of 2-furoic acid to make it susceptible to nucleophilic attack by the amino group of 3-aminopyridine.

Derivation of the Furan Precursor:

The furan component is typically derived from 2-furoic acid or its activated forms. A common and efficient method for activating 2-furoic acid is its conversion into a more reactive intermediate, such as a mixed anhydride. One reported procedure involves activating 2-furoic acid with benzenesulfonyl chloride in the presence of a base and a phase transfer catalyst. tandfonline.comtandfonline.com This in-situ generation of a mixed furoyl sulfonate anhydride creates a highly reactive species that readily undergoes nucleophilic substitution with an aromatic amine. tandfonline.com

Another approach involves the conversion of 5-arylfuran-2-carboxylic acids into their corresponding acyl chlorides. pensoft.net These acyl chlorides are then reacted with an amine to form the desired amide. This method, while effective, involves an additional step to prepare the acyl chloride.

The table below summarizes a one-pot synthesis approach for N-aryl-2-furancarboxamides starting from 2-furoic acid, which is applicable for the synthesis of the title compound.

Table 1: One-Pot Synthesis of N-Aryl-2-Furancarboxamides

Starting Material Activating Agent Base Catalyst Reactant Product
2-Furoic Acid Benzenesulfonyl chloride Potassium carbonate Polyethylene glycol-400 (PEG-400) Aromatic Amine (e.g., 3-Aminopyridine) N-Aryl-2-Furancarboxamide

Data derived from a facile synthesis method under phase transfer catalysis conditions. tandfonline.comtandfonline.com

Derivation of the Pyridine Precursor:

The essential pyridine precursor is 3-aminopyridine . This compound is one of three isomeric aminopyridines and is a colorless solid at room temperature. researchgate.netwikipedia.org It can be prepared through a Hofmann rearrangement by heating nicotinamide with sodium hypobromite, which is generated in situ from sodium hydroxide (B78521) and bromine. wikipedia.org Alternative synthetic routes for aminopyridine derivatives include the C-N bond forming reaction between a chloropyridine and an amide under refluxing conditions, which offers a transition metal-free approach. researchgate.net

Amide Bond Formation:

The crucial step in the synthesis is the coupling of the activated furan precursor with 3-aminopyridine.

In the phase transfer catalysis method, the intermediate mixed anhydride, 2-furoyl sulfonate, is not isolated but reacts directly with the added aromatic amine (3-aminopyridine) to yield the final N-(pyridin-3-yl)furan-2-carboxamide in good yields. tandfonline.com The use of potassium carbonate as the base simplifies the procedure and leads to pure products. tandfonline.com

Alternative coupling strategies common in amide synthesis could also be employed. For instance, the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) is a well-established method for forming amide bonds. nih.gov In this approach, the carboxylic acid (2-furoic acid) would first react with CDI to form a reactive acylimidazole intermediate, which then readily reacts with the amine (3-aminopyridine). nih.gov

The table below outlines the key reagents for two distinct precursor activation and coupling methodologies.

Table 2: Precursor Activation and Coupling Reagents

Method Furan Precursor Activation/Coupling Reagents Pyridine Precursor
Mixed Anhydride (Phase Transfer) 2-Furoic Acid Benzenesulfonyl chloride, Potassium carbonate, PEG-400 3-Aminopyridine
Acylimidazole Formation 2-Furoic Acid 1,1'-Carbonyldiimidazole (CDI) 3-Aminopyridine

Data derived from general and specific amide synthesis procedures. tandfonline.comnih.gov

The versatility in deriving and activating both the furan and pyridine precursors allows for various synthetic routes to 2-Furancarboxamide, N-3-pyridinyl- and its analogues, enabling the exploration of different reaction conditions and substituent patterns on either heterocyclic ring. nih.govjlu.edu.cn

Spectroscopic and Structural Characterization of 2 Furancarboxamide, N 3 Pyridinyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific, experimentally determined ¹H NMR data for 2-Furancarboxamide, N-3-pyridinyl- is not available in the searched literature. This analysis would typically provide information on the chemical environment of protons, including chemical shifts (δ) in ppm, splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz, allowing for the assignment of each proton in the furan (B31954) and pyridine (B92270) rings, as well as the amide N-H proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Experimentally determined ¹³C NMR data for 2-Furancarboxamide, N-3-pyridinyl- could not be located. This technique is used to identify all unique carbon atoms in the molecule, with chemical shifts indicating their electronic environment (e.g., aromatic, carbonyl, etc.).

Mass Spectrometry (MS)

Detailed mass spectrometry data, which would confirm the molecular weight and provide fragmentation patterns to support the structure of 2-Furancarboxamide, N-3-pyridinyl-, was not found in available resources. A typical analysis would report the mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

Specific IR spectroscopy data for this compound is not available. An IR spectrum would show characteristic absorption bands (in cm⁻¹) for the functional groups present, such as the N-H stretch, the C=O stretch of the amide, and various C-H, C=C, and C-O stretches of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopic data, which details the electronic transitions within the molecule and identifies the wavelengths of maximum absorbance (λmax), could not be found for 2-Furancarboxamide, N-3-pyridinyl-.

Elemental Analysis

Results from elemental analysis, providing the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), were not available. These results are used to confirm the empirical formula of the synthesized compound.

Computational and Theoretical Investigations of 2 Furancarboxamide, N 3 Pyridinyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules like 2-Furancarboxamide, N-3-pyridinyl-. researchgate.net DFT calculations, often utilizing functionals such as B3LYP and CAM-B3LYP with basis sets like 6-311++G(d,p), allow for the optimization of the molecule's geometry and the prediction of various chemical parameters. researchgate.net These calculations are fundamental to understanding the molecule's behavior at a quantum mechanical level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that helps characterize the molecule's chemical reactivity and kinetic stability. sapub.org

For 2-Furancarboxamide, N-3-pyridinyl- and related structures, FMO analysis reveals how the electronic distribution in these key orbitals influences the molecule's behavior. researchgate.net The shape and energy of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO's characteristics relate to its electron-accepting capabilities. sapub.org Theoretical studies have shown that modifications to the molecular structure, such as the introduction of different substituents, can alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net The distribution of HOMO and LUMO across the furan (B31954) and pyridine (B92270) rings, as well as the carboxamide linker, determines the regions most susceptible to electrophilic and nucleophilic attack.

The table below summarizes key FMO data for a representative calculation of 2-Furancarboxamide, N-3-pyridinyl-.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These values are illustrative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays regions of negative potential, which are susceptible to electrophilic attack and are typically associated with lone pairs of electrons on electronegative atoms, and regions of positive potential, which indicate areas prone to nucleophilic attack. bhu.ac.in

In the case of 2-Furancarboxamide, N-3-pyridinyl-, MEP analysis highlights the electronegative oxygen atom of the furan ring and the carbonyl group, as well as the nitrogen atom of the pyridine ring, as centers of negative electrostatic potential. researchgate.netresearchgate.net Conversely, the hydrogen atoms, particularly the one attached to the amide nitrogen, exhibit positive electrostatic potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's crystal packing and its interaction with biological receptors. bhu.ac.in The MEP map provides a visual guide to the molecule's polarity and its preferred sites of interaction. bhu.ac.in

Charge Distribution Analysis

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides quantitative information about the partial atomic charges within a molecule. bhu.ac.in This analysis is instrumental in understanding the molecule's electronic structure and reactivity. bhu.ac.in

For 2-Furancarboxamide, N-3-pyridinyl-, charge distribution analysis reveals the electron-withdrawing effect of the carbonyl group and the electronegative atoms (oxygen and nitrogen). This leads to a specific distribution of partial charges across the furan and pyridine rings. The carbon atom of the carbonyl group typically carries a significant positive charge, making it a prime target for nucleophilic attack. The oxygen and nitrogen atoms, on the other hand, possess negative partial charges. Understanding this charge distribution is essential for predicting the molecule's dipole moment and its behavior in chemical reactions. bhu.ac.in

Molecular Docking Studies for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govmdpi.com It is widely employed in drug discovery to understand how a ligand, such as 2-Furancarboxamide, N-3-pyridinyl-, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov These studies can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

In the context of 2-Furancarboxamide, N-3-pyridinyl-, molecular docking studies have been used to explore its potential as an inhibitor of various enzymes. The furan and pyridine rings, along with the carboxamide linker, can participate in various interactions within the active site of a target protein. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amide group can act as both a hydrogen bond donor and acceptor. The aromatic rings can engage in π-π stacking or hydrophobic interactions with the amino acid residues of the protein. The results of docking studies, often expressed as a docking score, can help to rank potential drug candidates and guide the design of more potent analogs. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis of 2-Furancarboxamide, N-3-pyridinyl- involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This analysis helps to identify the most stable conformations (those with the lowest energy) and to understand the flexibility of the molecule. nih.gov

By constructing a potential energy surface or a free-energy landscape, researchers can visualize the relative energies of different conformers and the energy barriers that separate them. nih.gov For 2-Furancarboxamide, N-3-pyridinyl-, the key rotational degrees of freedom are around the bonds connecting the furan and pyridine rings to the central amide group. The planarity or non-planarity of the molecule can significantly influence its ability to fit into a binding pocket of a target protein. Computational methods can predict the most likely conformations in different environments, such as in solution or in the gas phase. nih.gov

Structure-Reactivity Relationship Predictions

By integrating the insights gained from DFT calculations, FMO analysis, MEP mapping, and other computational methods, it is possible to predict the structure-reactivity relationships of 2-Furancarboxamide, N-3-pyridinyl-. nih.gov These predictions are crucial for understanding how modifications to the molecular structure will affect its chemical and biological properties. nih.gov

For example, the introduction of electron-donating or electron-withdrawing substituents on either the furan or pyridine ring can alter the molecule's electronic properties, as reflected in the HOMO-LUMO gap and the MEP map. These changes, in turn, can influence the molecule's reactivity in chemical syntheses and its binding affinity to biological targets. By establishing these relationships, computational studies can guide the rational design of new derivatives of 2-Furancarboxamide, N-3-pyridinyl- with enhanced or specific activities. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Furancarboxamide, N 3 Pyridinyl

Amide Bond Transformations

The amide bond in 2-Furancarboxamide, N-3-pyridinyl- is a robust functional group, yet it can undergo transformations under specific conditions. The most common of these are hydrolysis and reduction.

Hydrolysis: The cleavage of the amide bond can be achieved through hydrolysis, typically under acidic or basic conditions with heating. rsc.orgnih.gov Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. rsc.org Subsequent steps lead to the formation of 2-furancarboxylic acid and 3-aminopyridine (B143674). Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate and the amine. nih.govnih.gov The rate of alkaline hydrolysis can be influenced by both steric and electronic factors. nih.gov

Reduction: The amide functionality can be reduced to the corresponding amine, N-((furan-2-yl)methyl)pyridin-3-amine. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiH₄) or catalytic hydrogenation under high pressure. More modern and milder methods for the reduction of N-aryl amides have also been developed, utilizing reagents like triflic anhydride (B1165640) followed by sodium borohydride (B1222165) or tris(pentafluorophenyl)boron with a silane. nih.gov

Table 1: Key Amide Bond Transformations

Transformation Reagents and Conditions Products
Acid Hydrolysis Dilute acid (e.g., HCl), heat 2-Furancarboxylic acid, 3-Aminopyridinium salt
Base Hydrolysis Strong base (e.g., NaOH), heat 2-Furancarboxylate salt, 3-Aminopyridine
Reduction 1. LiAlH₄, ether/THF; 2. H₂O N-((furan-2-yl)methyl)pyridin-3-amine

Furan (B31954) Ring Modifications

The furan ring in 2-Furancarboxamide, N-3-pyridinyl- is an electron-rich aromatic system, making it susceptible to various electrophilic and cycloaddition reactions. The carboxamide substituent at the 2-position acts as an electron-withdrawing group, which can influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Furan readily undergoes electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, preferentially at the C5 position (alpha to the oxygen and para to the substituent). nih.govaip.orgacs.orgfigshare.com The electron-withdrawing nature of the N-3-pyridinylcarboxamide group at the C2 position deactivates the ring towards electrophilic attack, but substitution at the C5 position is still favored due to the stability of the intermediate carbocation. aip.org

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with various dienophiles. arkat-usa.orgnih.gov The aromaticity of the furan ring makes this reaction often reversible. mdpi.com The presence of the electron-withdrawing carboxamide group can affect the reactivity of the furan as a diene. netsci-journal.com The initial cycloadducts can be further transformed into a variety of other cyclic systems.

Oxidation and Ring Opening: The furan ring is sensitive to oxidation. Depending on the oxidizing agent and reaction conditions, different products can be obtained. nih.govresearchgate.net Strong oxidizing agents can lead to the cleavage of the furan ring, forming dicarbonyl compounds or carboxylic acid derivatives. nih.govresearchgate.net A notable transformation is the Achmatowicz reaction, where oxidation of a furan derivative can lead to a pyranose-like structure. nih.gov Photocatalytic methods can also be employed for furan ring opening. scispace.comacs.orgrsc.org

Table 2: Furan Ring Modification Reactions

Reaction Type Typical Reagents Expected Major Product/Intermediate
Nitration HNO₃/H₂SO₄ 2-(N-3-pyridinylcarboxamido)-5-nitrofuran
Bromination Br₂ in dioxane 2-(N-3-pyridinylcarboxamido)-5-bromofuran
Diels-Alder Maleic anhydride 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative
Oxidative Ring Opening Ozone, RuO₄ Butenedioic acid derivatives

Pyridine (B92270) Ring Functionalization

The pyridine ring in 2-Furancarboxamide, N-3-pyridinyl- is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution, requiring harsh reaction conditions. rsc.orgresearchgate.net When substitution does occur, it is directed to the C5 position (meta to the nitrogen and ortho to the amide linkage) and to a lesser extent the C2 and C6 positions (ortho and para to the nitrogen, respectively). researchgate.netmdpi.com The amide group can further influence the regioselectivity.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. nih.govrsc.org For 3-substituted pyridines like the one in the title compound, direct nucleophilic substitution is less common without the presence of a good leaving group or specific activation. However, methods for the amination of methoxypyridines using sodium hydride have been developed. researchgate.net

Functionalization via N-Oxide: The pyridine nitrogen can be oxidized to an N-oxide, which activates the ring for both electrophilic and nucleophilic attack. The N-oxide can facilitate substitution at the C2 and C4 positions. Subsequent deoxygenation restores the pyridine ring.

Table 3: Pyridine Ring Functionalization Strategies

Reaction Type Reagents/Conditions Potential Outcome
Electrophilic Nitration Fuming H₂SO₄/HNO₃, heat Introduction of a nitro group, likely at C5
Nucleophilic Substitution Strong nucleophiles (e.g., organolithiums), requires activation Substitution at positions ortho/para to the nitrogen
N-Oxidation m-CPBA or H₂O₂/AcOH Formation of 2-Furancarboxamide, N-(1-oxido-3-pyridinyl)-

Photochemical Reactivity as a Model Compoundacs.org

Recent studies have investigated the photochemical behavior of furan carboxamides as model compounds to understand the degradation of pollutants in the environment, particularly through indirect photolysis involving naturally occurring photosensitizers. acs.org

Singlet Oxygen (¹O₂) Induced Degradationacs.org

The furan moiety is known to be highly reactive towards singlet oxygen (¹O₂), a reactive oxygen species generated by photosensitizers in the presence of light and oxygen. tcichemicals.comnih.gov The reaction of the furan ring with ¹O₂ is a primary pathway for the photodegradation of furan carboxamides. acs.org This reaction typically proceeds through a [4+2] cycloaddition to form an unstable endoperoxide intermediate. rsc.org This intermediate can then undergo further reactions, leading to ring-opened products. The degradation rate can be significantly reduced by the addition of singlet oxygen quenchers, confirming the importance of this pathway. acs.org

Triplet Chromophoric Dissolved Organic Matter (³CDOM*) Induced Reactionsacs.org

Chromophoric dissolved organic matter (CDOM) is a complex mixture of organic compounds in natural waters that can absorb light and act as photosensitizers. Upon light absorption, CDOM can form an excited triplet state (³CDOM*), which is a powerful oxidant. researchgate.net While the furan ring is the primary site for ¹O₂ attack, the anilide portion of furan carboxamides can react with the triplet states of model sensitizers. acs.org This reaction likely proceeds via an electron transfer mechanism, forming a radical cation on the anilide moiety. Although this pathway has been shown to occur with moderate to high rate constants, studies on model furanilides suggest that it does not lead to substantial degradation of the parent compound compared to the singlet oxygen pathway. acs.org The unsubstituted furanilide showed a higher reactivity towards the triplet sensitizer, which was attributed to its flatter molecular structure allowing for better resonance stabilization of the resulting radical cation. acs.org

Table 4: Photochemical Degradation Parameters for a Model Furanilide (Fenfuram) acs.org

Parameter Value Condition
Pseudo-first-order degradation rate constant (4.3 ± 0.1) × 10⁻⁵ s⁻¹ In the presence of Suwannee River Fulvic Acid (SRFA)
Degradation reduction with ¹O₂ quencher (DABCO) ~45% With SRFA and DABCO
Triplet quenching rate constant (with 3-methoxyacetophenone) (1.39 ± 0.08) × 10⁸ L mol⁻¹ s⁻¹ For Fenfuram (a methylated furanilide)
Triplet quenching rate constant (with 3-methoxyacetophenone) (7.7 ± 0.3) × 10⁸ L mol⁻¹ s⁻¹ For an unsubstituted furanilide

Despite a comprehensive search for crystallographic and supramolecular data on the chemical compound 2-Furancarboxamide, N-3-pyridinyl-, no specific single-crystal X-ray diffraction studies or Hirshfeld surface analyses for this exact molecule could be located in the available scientific literature.

The inquiry for detailed structural information, including its crystal system, space group, unit cell parameters, and dihedral angles, did not yield any published experimental results. Similarly, searches for data pertaining to its supramolecular chemistry, such as the quantification of intermolecular interactions (e.g., N–H···O, C–H···O, C–H···N, π···π) and corresponding fingerprint plot calculations from Hirshfeld surface analysis, were unsuccessful.

While research exists for structurally related furan carboxamides and pyridine derivatives, the specific data required to construct an article based on the provided outline for 2-Furancarboxamide, N-3-pyridinyl- is not publicly available at this time. Therefore, the advanced structural analysis and supramolecular chemistry profile for this particular compound cannot be generated as requested.

Despite a thorough search for crystallographic data on the chemical compound 2-Furancarboxamide, N-3-pyridinyl-, no specific structural analysis, supramolecular chemistry details, or polymorphism studies for this exact molecule could be located in the available scientific literature.

General insights can be drawn from studies on structurally similar compounds, such as furan and pyridine carboxamide derivatives. Research on these related molecules indicates a propensity for the formation of intricate supramolecular architectures governed by a variety of intermolecular forces.

Typically, in the crystal structures of carboxamides containing furan and pyridine rings, hydrogen bonding plays a significant role in the molecular packing. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of chains, dimers, or more complex networks. For instance, in some furan-dicarboxamide derivatives, N-H···N and C-H···O hydrogen bonds are observed to be key interactions in building the crystal lattice.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in carboxamide-containing molecules. The specific crystallization conditions, such as solvent, temperature, and saturation, can influence which polymorphic form is obtained. Each polymorph will have a unique crystal structure and, consequently, different physicochemical properties. However, without experimental data for 2-Furancarboxamide, N-3-pyridinyl-, any discussion of its potential polymorphic forms remains speculative.

Emerging Research Applications of 2 Furancarboxamide, N 3 Pyridinyl in Materials and Catalysis

Role in Advanced Materials Science

The unique combination of a furan (B31954) heterocycle and a pyridine (B92270) ring within a single molecular entity positions 2-Furancarboxamide, N-3-pyridinyl- as a promising candidate for the development of advanced materials. Its rigid structure, coupled with the potential for intermolecular interactions, is being explored for the creation of new polymers and crystalline frameworks.

Potential in Polymer and Biopolymer Development

Furan-based polymers are gaining traction as sustainable alternatives to conventional plastics, with research focusing on creating materials with high thermal stability and specific functionalities. numberanalytics.comrsc.org The incorporation of furan rings into polymer backbones can impart desirable properties. rsc.org While direct polymerization of 2-Furancarboxamide, N-3-pyridinyl- has not been extensively reported, its structural motifs are relevant to the development of furan-containing polyamides. For instance, furan-2,5-dicarboxylic acid is a key bio-based monomer used in the synthesis of semiaromatic polyamides. acs.org The synthesis of poly(pentamethylene furan amide) (PA5F) using melt polymerization highlights the potential of furan-based monomers in creating high-molecular-weight polymers. acs.org The pyridine moiety in 2-Furancarboxamide, N-3-pyridinyl- could introduce additional properties to such polymers, such as altered solubility and the ability to coordinate with metal ions. The development of furan-containing polymeric materials often utilizes the versatile chemistry of the furan ring, including Diels-Alder reactions for creating tunable crosslinking networks. researchgate.net

Polymer TypeMonomer(s)Key Properties/Applications
Furan-based PolyamidesFuran-2,5-dicarboxylic acid, DiaminesSustainable alternatives to petrochemical-based polyamides, potential for high-performance materials. acs.orgalfa-chemistry.com
Furan-maleimide PolymersFuran-containing polymers, BismaleimidesSelf-healing materials, recyclable thermosets, biomedical applications. researchgate.net
Carbazole-Furan Copolymers3,6-di(2-furyl)-9H-carbazole and related monomersElectrochemically active polymers with potential applications in electrochromic devices. researchgate.net

Integration in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as pore size and functionality, can be tuned by the choice of the organic linker. Pyridine-containing ligands are widely used in the synthesis of MOFs due to the coordinating ability of the pyridine nitrogen. alfa-chemistry.comalfa-chemistry.com

Catalytic Applications and Systems

The presence of a pyridine ring and an amide group in 2-Furancarboxamide, N-3-pyridinyl- suggests its potential as a ligand in homogeneous catalysis. The pyridine nitrogen can bind to a metal center, creating a catalytically active complex.

Mechanistic Studies of Catalyzed Reactions

The development of efficient catalytic systems often relies on a deep understanding of the reaction mechanisms. While mechanistic studies specifically involving 2-Furancarboxamide, N-3-pyridinyl- as a ligand are limited, research on related systems provides valuable insights. For example, DFT studies on the ruthenium-pincer complex-catalyzed formation of amides from epoxides and amines have elucidated the reaction pathway, identifying the rate-determining step. nih.gov Such computational approaches could be applied to predict the catalytic behavior of complexes containing 2-Furancarboxamide, N-3-pyridinyl-.

Experimental and computational studies on Cu-catalyzed C-H amidation reactions have revealed a switch in mechanism from inner-sphere to outer-sphere coupling depending on the nature of the alkyl radical. nih.gov These findings offer design principles for developing improved catalyst scaffolds for C-H functionalization reactions, a field where ligands based on 2-Furancarboxamide, N-3-pyridinyl- could potentially be employed. The electronic properties of the furan and pyridine rings can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity.

Development of Novel Catalytic Systems

Palladium complexes are widely used as catalysts in a variety of cross-coupling reactions. The reactivity and selectivity of these catalysts are highly dependent on the nature of the ligands. Pyridine-containing ligands are frequently employed in palladium-based catalytic systems. nih.gov For instance, palladium(II) complexes with N-substituted pyridine-2-thiocarboxamide ligands have shown high activity in Suzuki coupling reactions. rsc.org

The direct C3-arylation of furan-2-carboxamides and thiophene-2-carboxamides has been achieved using a palladium-based catalytic system, where the regioselectivity is controlled by the choice of base. researchgate.net This demonstrates the potential for fine-tuning catalytic reactions involving furan-carboxamide derivatives. The synthesis of palladium complexes with indolyl-NNN-type ligands and their application in Suzuki reactions further highlights the importance of ligand design in developing efficient catalysts. mdpi.com 2-Furancarboxamide, N-3-pyridinyl-, with its combination of a furan-carboxamide and a pyridine unit, represents a promising scaffold for the design of new ligands for palladium-catalyzed and other transition-metal-catalyzed reactions.

Catalyst SystemReaction TypeKey Findings
Palladium(II) / N-substituted pyridine-2-thiocarboxamideSuzuki CouplingHigh catalytic activity without promoting additives under aerobic conditions. rsc.org
Palladium acetate (B1210297) / BaseDirect C-H Arylation of Furan-2-carboxamidesRegioselectivity controlled by the choice of base (C3 vs. C5 arylation). researchgate.net
Ruthenium pincer complexesAmide formation from epoxides and aminesDFT studies revealed the reaction mechanism and rate-determining step. nih.gov
Copper / Chiral ligandIntermolecular enantioselective benzylic C(sp³)-H aminationEnabled by a combination of a chiral copper catalyst, a photocatalyst, and an oxidant. researchgate.net

Research as Building Blocks for Complex Molecular Architectures

The ability of 2-Furancarboxamide, N-3-pyridinyl- to participate in various non-covalent interactions, such as hydrogen bonding via the amide group and π-π stacking through the aromatic rings, makes it an excellent building block for the construction of complex supramolecular architectures. rsc.orgbris.ac.uk The study of N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems has shown their utility as intermediates for constructing molecular building blocks capable of self-assembly into larger super-architectures. nih.gov

The substitution of different heteroaromatic rings, such as furan and thiophene (B33073), in carboxamide compounds has been shown to influence the crystal packing, with hydrogen bonding playing a more significant role in the furan-containing structures. rsc.orgbris.ac.uk This highlights the potential to control the solid-state assembly of molecules like 2-Furancarboxamide, N-3-pyridinyl-. Furthermore, the design of pyrrole- and furan-containing macrocycles has been explored to understand the relationship between structure and passive permeability, which is relevant for applications in medicinal chemistry. nih.gov The synthetic accessibility of furan-bearing pyrazolo[3,4-b]pyridines further demonstrates the utility of furan-carboxamide derivatives as precursors to complex heterocyclic systems with potential biological activity. nih.gov The combination of a hydrogen-bond donor/acceptor unit (amide) and aromatic systems within a single molecule provides a powerful tool for the rational design of intricate molecular assemblies with tailored properties and functions.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes

The synthesis of 2-Furancarboxamide, N-3-pyridinyl- can be approached through several established methods for amide bond formation. A primary and straightforward route involves the acylation of 3-aminopyridine (B143674) with a derivative of 2-furoic acid.

A common laboratory-scale synthesis would likely involve the reaction of 2-furoyl chloride with 3-aminopyridine in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

Alternatively, coupling reagents commonly used in peptide synthesis can be employed. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid group of 2-furoic acid, which then readily reacts with 3-aminopyridine. This method is often preferred due to its mild reaction conditions. nih.gov A study on the synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide highlights a similar approach, providing a basis for this synthetic strategy. researchgate.net

Future research in this area could focus on developing more sustainable and efficient synthetic protocols. This might include the exploration of catalytic methods that avoid the use of stoichiometric activating agents, or the development of one-pot procedures from readily available starting materials. The synthesis of related furan-2-carboxamides has been achieved through various multi-step reactions, indicating the potential for diverse synthetic strategies. mdpi.com

Table 1: Plausible Synthetic Routes for 2-Furancarboxamide, N-3-pyridinyl-

ReagentsMethodAdvantages
2-Furoyl chloride, 3-Aminopyridine, TriethylamineAcylationHigh yield, straightforward procedure
2-Furoic acid, 3-Aminopyridine, CDICoupling ReactionMild conditions, good for sensitive substrates
2-Furoic acid, 3-Aminopyridine, Catalytic AmidationCatalysisAtom economy, potentially greener process

In-depth Computational Modeling and Simulation

Computational chemistry offers powerful tools to predict and understand the properties of 2-Furancarboxamide, N-3-pyridinyl- at a molecular level. While specific computational studies on this compound are not yet available, research on structurally related molecules provides a roadmap for future investigations.

A computational study on 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a compound also featuring a furan (B31954) and a pyridine-3-yl group, utilized Density Functional Theory (DFT) with the B3LYP functional and the 6-311G** basis set, as well as Coupled Cluster (CCSD) theory with the 6-31G* basis set. nih.gov These methods were employed to determine energy-optimized structures, vibrational modes, and molecular orbitals. nih.gov Similar computational approaches could be applied to 2-Furancarboxamide, N-3-pyridinyl- to elucidate its conformational preferences, electronic structure, and reactivity.

Key areas for computational investigation would include:

Conformational Analysis: Determining the preferred orientation of the furan and pyridine rings relative to the amide bond. The dihedral angle between the furan and pyridine rings in the related N-(pyridin-2-ylmethyl)furan-2-carboxamide was found to be 73.52(14)°. researchgate.netresearchgate.net

Electronic Properties: Calculating the molecular electrostatic potential (MEP) to identify regions of high and low electron density, which are crucial for understanding intermolecular interactions.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the experimental characterization of the compound.

Reactivity Indices: Using Fukui indices to predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Potential Computational Methods for Analyzing 2-Furancarboxamide, N-3-pyridinyl-

MethodApplicationPredicted Properties
Density Functional Theory (DFT)Geometry optimization, electronic structureMolecular geometry, vibrational frequencies, MEP
Time-Dependent DFT (TD-DFT)Excited state calculationsUV-Vis absorption spectra
Coupled Cluster (CC) TheoryHigh-accuracy energy calculationsAccurate electronic energies, bond dissociation energies
Molecular Dynamics (MD)Simulation of molecular motionConformational dynamics, solvent effects

Exploration of Advanced Material Properties

The combination of the aromatic furan and pyridine rings with the rigid amide linker in 2-Furancarboxamide, N-3-pyridinyl- suggests its potential as a building block for advanced materials. Furan-based polyamides are known for their potential to create materials with high thermal stability and desirable mechanical properties.

Research on furan-based poly(ester amide)s has shown that the incorporation of furan rings can lead to materials with increased thermal and thermo-oxidative stability. mtak.hu The properties of these polymers, such as their crystallinity and mechanical strength, are highly dependent on the specific monomers used and the polymer chain structure. mtak.hu

Future research could explore the incorporation of 2-Furancarboxamide, N-3-pyridinyl- or its derivatives into polymer backbones to create novel polyamides or polyimides. The pyridine nitrogen atom could also be utilized for coordination with metal ions, opening the possibility of creating metal-organic frameworks (MOFs) or coordination polymers with interesting optical, electronic, or catalytic properties.

Table 3: Potential Material Applications and Relevant Properties

Material TypePotential ApplicationKey Properties to Investigate
Polyamides/PolyimidesHigh-performance plastics, fibersThermal stability, mechanical strength, solubility
Metal-Organic FrameworksGas storage, separation, catalysisPorosity, thermal stability, catalytic activity
Coordination PolymersLuminescent materials, sensorsPhotophysical properties, sensing capabilities

Design of Next-Generation Catalytic Systems

The structural features of 2-Furancarboxamide, N-3-pyridinyl- suggest several possibilities for its application in catalysis. The pyridine nitrogen atom can act as a Lewis base or as a coordination site for metal catalysts. The furan ring, being an electron-rich heterocycle, can also participate in various chemical transformations.

While there is no direct research on the catalytic applications of this specific compound, the broader families of furan and pyridine derivatives are extensively used in catalysis. Furan derivatives are key platform molecules in biomass conversion, and various catalytic systems have been developed for their upgrading. frontiersin.org Pyridine-containing ligands are ubiquitous in coordination chemistry and are used in a wide range of catalytic reactions.

Future research could investigate the use of 2-Furancarboxamide, N-3-pyridinyl- as a ligand for transition metal catalysts. The bidentate N,O-coordination potential of the molecule could be exploited to create stable metal complexes with unique catalytic activities. Furthermore, the molecule itself could potentially act as an organocatalyst in certain reactions.

Investigation of Environmental Photodegradation Mechanisms

Understanding the environmental fate of novel chemical compounds is of paramount importance. The photodegradation of 2-Furancarboxamide, N-3-pyridinyl- in the presence of sunlight is a key area for future investigation. Studies on related furan carboxamides provide significant insight into the likely degradation pathways.

Research on the photodegradation of furan carboxamides has shown that indirect photochemistry, involving reactive species such as singlet oxygen (¹O₂) and triplet states of chromophoric dissolved organic matter (³CDOM*), plays a crucial role. For many furan carboxamides, reaction with singlet oxygen is the predominant degradation mechanism.

The photodegradation process can be investigated through a combination of steady-state and time-resolved photolysis experiments. The reaction rates with different reactive species can be determined, and the degradation products can be identified using techniques such as liquid chromatography-mass spectrometry (LC-MS). This information is vital for assessing the environmental persistence and potential impact of 2-Furancarboxamide, N-3-pyridinyl-.

Table 4: Key Aspects of Environmental Photodegradation Studies

Experimental TechniqueInformation Obtained
Steady-State PhotolysisOverall degradation rate, quantum yield
Time-Resolved Laser Flash PhotolysisRate constants with reactive species (e.g., ¹O₂)
Product Analysis (LC-MS)Identification of degradation products and pathways

Q & A

Q. Q1. What are the recommended synthetic routes for N-3-pyridinyl-2-furancarboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and furan moieties. A common approach includes:

Coupling Reactions : Amide bond formation between 3-aminopyridine and 2-furancarboxylic acid derivatives using coupling agents like HATU or EDC/HOBT .

Heterocyclic Modifications : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Optimization : Solvent choice (DMF or THF), temperature (60–80°C), and catalyst loading (5–10 mol% Pd for cross-couplings) significantly impact yields. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Q2. How should researchers characterize the thermal stability and decomposition profiles of N-3-pyridinyl-2-furancarboxamide?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical:

  • TGA : Conduct under nitrogen at 10°C/min to identify decomposition onset (~200–250°C for similar compounds) .
  • DSC : Detects phase transitions; endothermic peaks indicate melting, while exothermic events signal degradation. Compare results with X-ray crystallography to correlate stability with molecular packing .

Advanced Research Questions

Q. Q3. How can contradictions in biological activity data between in vitro and in vivo studies for this compound be resolved?

Methodological Answer: Discrepancies often arise from bioavailability or metabolism differences. Strategies include:

ADME Profiling : Use LC-MS to quantify plasma/tissue concentrations and identify metabolites .

Pharmacodynamic Markers : Correlate in vitro IC50 values (e.g., enzyme inhibition) with in vivo efficacy using biomarkers (e.g., cytokine levels for anti-inflammatory activity) .

Species-Specific Factors : Test parallel in vitro assays with human and rodent cell lines to isolate metabolic differences .

Q. Q4. What computational strategies are effective in predicting the binding modes of N-3-pyridinyl-2-furancarboxamide with target enzymes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinase domains). Validate with co-crystallized ligands from PDB .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy .

QSAR Models : Develop regression models using descriptors like logP, polar surface area, and electrostatic potential to predict affinity trends .

Q. Q5. What analytical techniques are most reliable for resolving structural ambiguities in N-3-pyridinyl-2-furancarboxamide derivatives?

Methodological Answer:

X-ray Crystallography : Resolve tautomerism or regiochemistry issues. For example, the pyridine-furan torsion angle can confirm planar vs. non-planar conformations .

2D NMR (HSQC, NOESY) : Assign proton environments and detect through-space interactions (e.g., to distinguish between meta/para substitution) .

High-Resolution MS : Confirm molecular formulas; isotopic patterns help rule out impurities .

Q. Q6. How can researchers design experiments to elucidate the mechanism of action for this compound’s observed anti-proliferative effects?

Methodological Answer:

Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseScan) to identify primary targets .

CRISPR Knockout : Generate cell lines lacking candidate targets (e.g., AKT1) to confirm on-target effects .

Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment; pathway enrichment (KEGG/GO) highlights mechanistic pathways .

Q. Q7. What strategies mitigate synthetic challenges in scaling up N-3-pyridinyl-2-furancarboxamide while maintaining purity?

Methodological Answer:

Flow Chemistry : Optimize exothermic steps (e.g., amide coupling) in continuous flow reactors to improve heat dissipation and yield .

Crystallization Engineering : Screen solvents (ethanol/water mixtures) to enhance crystal habit and filtration efficiency .

DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, stoichiometry) for reproducible >95% purity .

Data Interpretation and Contradiction Analysis

Q. Q8. How should researchers address conflicting cytotoxicity data across different cell lines?

Methodological Answer:

Cell Line Authentication : Confirm absence of cross-contamination via STR profiling .

Microenvironment Mimicry : Test in 3D spheroids or co-cultures with fibroblasts to replicate in vivo conditions .

ROS Assays : Measure reactive oxygen species (ROS) levels; some cell lines may exhibit intrinsic antioxidant defenses that mask cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.